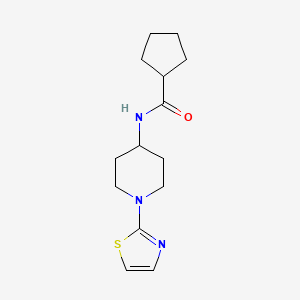

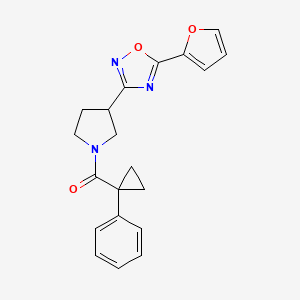

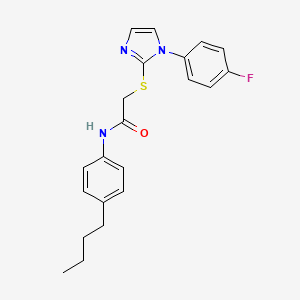

![molecular formula C17H15NO3S B2651708 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide CAS No. 2097900-35-9](/img/structure/B2651708.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring . This compound is related to a series of novel furan-2-yl(phenyl)methanone derivatives .

Synthesis Analysis

The synthesis of this compound and similar derivatives involves reactions with various aldehydes and acids . A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data . The reactivity of various furan-2-carboxaldehyde derivatives in this reaction has been discussed .Molecular Structure Analysis

The molecular structure of this compound can be established based on 1 H-NMR, 13 C-NMR and mass spectral data . The structure of the compound and its derivatives have been characterized by Fourier infrared spectroscopy, high-resolution mass spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reactants used. For example, the halogen atoms in the phenyl ring contributed to the protein tyrosine kinase (PTK) inhibitory activity of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For example, the FTIR spectrum displayed sharp bands corresponding to various functional groups . The luminescence property and thermal stability of the compound were related to molecular weight and the crystallization degree of the compound .Scientific Research Applications

Solar Energy Conversion

A study by Kim et al. (2011) illustrates the role of furan-containing compounds in enhancing the efficiency of dye-sensitized solar cells. The incorporation of furan as a conjugated linker in phenothiazine derivatives led to a solar energy-to-electricity conversion efficiency improvement of over 24% compared to reference cells, showcasing the potential of such compounds in renewable energy technologies Kim et al., 2011.

Antimicrobial Activity

Popiołek et al. (2016) discovered that furan/thiophene-1,3-benzothiazin-4-one hybrids exhibit significant antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as yeasts. This underscores the potential of furan and thiophene derivatives in addressing antibiotic resistance challenges Popiołek et al., 2016.

Antiviral Agents Against Influenza

Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives that were identified as potent inhibitors of the H5N1 influenza A virus. Their structure-activity relationship studies revealed the significance of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, presenting a novel approach to combating viral infections Yongshi et al., 2017.

Supramolecular Chemistry and Crystal Packing

Rahmani et al. (2016) explored the impact of aromaticity increase from furan to thiophene on crystal packing, demonstrating the essential role of π-based interactions and hydrogen bonding in the stabilization of supramolecular architectures. This research contributes to our understanding of molecular design principles in crystal engineering Rahmani et al., 2016.

Organic Synthesis and Catalysis

A study by Lu et al. (2014) showcased a palladium(II)-catalyzed condensation method for synthesizing multisubstituted furans. This method highlights the versatility of furan derivatives as intermediates in organic synthesis, offering a pathway to diverse functional materials Lu et al., 2014.

Mechanism of Action

While the exact mechanism of action for this compound is not clear, it is related to a series of novel furan-2-yl(phenyl)methanone derivatives that were screened for their in vitro protein tyrosine kinase inhibitory activity . Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

Future Directions

The future directions for research on this compound could involve further investigation into its potential biological activities. For example, the compound could be evaluated for its potential as a protein tyrosine kinase inhibitor . Additionally, further studies could be conducted to optimize the synthesis process and improve the yield of the compound .

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-14(11-18-17(20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,19H,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJCNRQWYVUTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

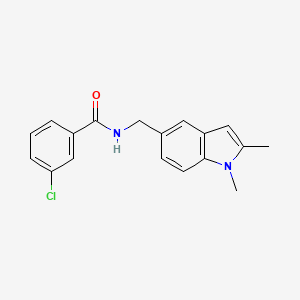

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

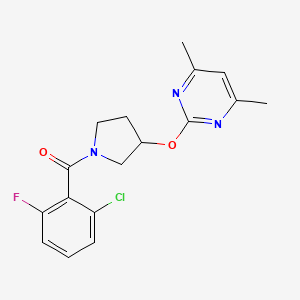

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)

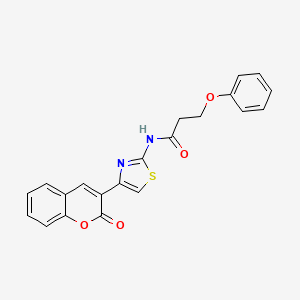

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)